molecular formula C10H9F3OS B14053536 1-(4-(Trifluoromethylthio)phenyl)propan-1-one

1-(4-(Trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14053536
M. Wt: 234.24 g/mol
InChI Key: KAYBSEUXZTVYKI-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method includes the reaction of 4-(trifluoromethylthio)benzaldehyde with a propanone derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-(Trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(Trifluoromethylthio)phenyl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(Trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.

    1-(4-(Trifluoromethoxy)phenyl)propan-1-one:

    1-(4-(Trifluoromethylsulfonyl)phenyl)propan-1-one: The presence of a sulfonyl group can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H9F3OS/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,2H2,1H3

InChI Key

KAYBSEUXZTVYKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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